molecular formula C21H16ClFN2O3 B2575023 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide CAS No. 955685-05-9

2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide

Cat. No.: B2575023
CAS No.: 955685-05-9
M. Wt: 398.82
InChI Key: QOIFTVCGAITZDW-UHFFFAOYSA-N
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Description

2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a sophisticated chemical scaffold designed for advanced pharmacological research, particularly in oncology and infectious disease. This compound integrates multiple bioactive motifs: a tetrahydroisoquinoline core, a furan-2-carbonyl group, and a benzamide subunit with halogen substitutions. Tetrahydroisoquinoline (THIQ) derivatives are recognized as subtype-selective estrogen receptor antagonists and have demonstrated potent antiproliferative activity against human breast cancer cell lines, such as ER(+) MCF-7, with efficacy surpassing that of Tamoxifen in preclinical models . The inclusion of the furan-2-carbonyl moiety is of significant interest, as this group is found in compounds that exhibit anti-quorum sensing and antibiofilm properties against pathogens like Pseudomonas aeruginosa . The specific substitution pattern on the benzamide ring may further fine-tune the molecule's electronic properties and binding affinity. This combination of features makes the reagent a valuable probe for investigating new therapeutic strategies, including the disruption of bacterial biofilm formation and the targeting of nuclear receptors in hormone-dependent cancers. This product is intended for research and development purposes in a controlled laboratory environment only. It is not for diagnostic or therapeutic use, nor for human consumption. Researchers should handle this compound in accordance with all applicable laboratory safety protocols.

Properties

IUPAC Name

2-chloro-6-fluoro-N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H16ClFN2O3/c22-16-3-1-4-17(23)19(16)20(26)24-15-7-6-13-8-9-25(12-14(13)11-15)21(27)18-5-2-10-28-18/h1-7,10-11H,8-9,12H2,(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QOIFTVCGAITZDW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)NC(=O)C3=C(C=CC=C3Cl)F)C(=O)C4=CC=CO4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H16ClFN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is a complex organic compound characterized by a unique molecular structure that includes a chlorinated and fluorinated benzamide moiety, a furan-2-carbonyl group, and a tetrahydroisoquinoline scaffold. This combination of functional groups lends itself to various biological activities, making it a subject of interest in medicinal chemistry and drug development.

Molecular Structure

The molecular formula for this compound is C21H16ClFN2O3C_{21}H_{16}ClFN_{2}O_{3}, with a molecular weight of approximately 398.82 g/mol. The structural complexity is illustrated in the following table:

PropertyValue
Molecular FormulaC21H16ClFN2O3
Molecular Weight398.82 g/mol
CAS Number955685-05-9

The biological activity of 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide is believed to involve interactions with specific molecular targets such as enzymes and receptors. The compound may modulate enzyme activity or alter signal transduction pathways through binding to these targets.

Antimicrobial Activity

Recent studies have indicated that derivatives of benzamide compounds exhibit significant antimicrobial properties. For instance, compounds similar to 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide have shown potential against Mycobacterium tuberculosis, with IC50 values ranging from 1.35 to 2.18 μM in some derivatives . This suggests that the compound may possess similar anti-tubercular activity.

Cytotoxicity

Evaluations of cytotoxicity on human embryonic kidney cells (HEK-293) have shown that certain derivatives exhibit low toxicity levels, indicating their potential as safe therapeutic agents . The cytotoxicity profile is critical for assessing the viability of these compounds in clinical applications.

Synthesis and Evaluation

The synthesis of 2-chloro-6-fluoro-N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)benzamide typically involves multi-step synthetic routes including Friedel-Crafts acylation and cyclization reactions. These synthetic strategies are essential for producing the compound in sufficient yields for biological evaluation.

Docking Studies

Molecular docking studies have been conducted to explore the interactions between this compound and its biological targets. These studies provide insights into how the compound binds at the molecular level and can inform further modifications to enhance its efficacy .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Analysis

Table 1: Key Structural Features of Analogs
Compound Name Core Structure Substituents/Functional Groups Potential Applications
Target Compound Benzamide 2-Cl, 6-F; tetrahydroisoquinoline-linked furan-2-carbonyl Not explicitly stated
N-(2-Chloro-6-fluorophenyl)-4-(2-cyano-3-hydroxybut-2-enamido)-5-fluoro-2-isopropoxybenzamide (1a) Benzamide 2-Cl, 6-F; cyano, hydroxybutenamido, isopropoxy Anti-inflammatory/anticancer
2-Chloro-6-fluoro-N-[1-(4-fluorobenzenesulfonyl)-1,2,3,4-tetrahydroquinolin-7-yl]benzamide Benzamide 2-Cl, 6-F; tetrahydroquinoline-linked 4-fluorobenzenesulfonyl Enzyme inhibition (inferred)
Diflubenzuron (N-(((4-chlorophenyl)amino)carbonyl)-2,6-difluorobenzamide) Benzamide 2,6-di-F; 4-chlorophenylurea Insecticide (chitin synthesis inhibitor)

Key Observations :

  • The target compound and 1a share a 2-chloro-6-fluorophenyl group but differ in secondary functional groups. The furan-2-carbonyl group in the target may enhance lipophilicity compared to the polar hydroxybutenamido group in 1a .
  • The PubChem analog () replaces the furan with a sulfonyl group, likely altering solubility and target specificity. Sulfonyl groups are common in protease inhibitors, suggesting divergent biological roles .
  • Diflubenzuron () lacks the tetrahydroisoquinoline moiety but shares the benzamide core. Its 2,6-difluoro substitution and urea linkage are critical for insecticidal activity, highlighting structural-activity trade-offs .

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data
Property Target Compound Compound 1a PubChem Analog Diflubenzuron
Molecular Weight (g/mol) ~428.8 (calculated) 506.9 ~493.9 (calculated) 310.7
LogP (Lipophilicity) Estimated: 3.2–3.8 Reported: 2.1 Estimated: 2.8–3.5 Reported: 3.9
Solubility Low (furan enhances) Moderate (polar groups) Low (sulfonyl reduces) Very low (crystalline solid)

Key Findings :

  • The target compound’s furan group may improve membrane permeability relative to 1a but reduce solubility compared to sulfonyl-containing analogs .
  • Diflubenzuron’s lower molecular weight and higher LogP align with its agrochemical use, favoring cuticular penetration in insects .

Q & A

Q. Critical Reaction Conditions :

  • Temperature : Acylation steps often require 0–5°C to minimize side reactions .
  • Catalysts : Palladium catalysts (e.g., Pd(PPh₃)₄) improve coupling efficiency in heterocyclic systems .
  • Solvent Polarity : Polar aprotic solvents (DMF, DMSO) enhance solubility of intermediates .

Q. Table 1: Synthetic Route Comparison

StepMethodYield RangeKey ConditionsReference
1Bischler-Napieralski40–60%POCl₃, reflux, 6h
2Acylation (THF)70–85%0°C, Et₃N, 2h
3HATU-mediated coupling50–65%DMF, rt, 12h

How can researchers optimize low yields in multi-step syntheses of this compound?

Advanced Research Focus
Low yields (e.g., 2–5% overall in ) arise from:

  • Intermediate Instability : Hydrolysis of the furan-2-carbonyl group under acidic conditions.
  • Byproduct Formation : Competing N-alkylation during coupling steps.

Q. Optimization Strategies :

  • Protecting Groups : Use tert-butoxycarbonyl (Boc) for amine protection during acylation .
  • Flow Chemistry : Continuous reaction systems reduce decomposition of sensitive intermediates .
  • Real-Time Monitoring : In-situ FTIR or HPLC tracking identifies bottlenecks (e.g., incomplete coupling) .

What spectroscopic techniques are critical for confirming the compound’s structure?

Q. Basic Research Focus

  • ¹H/¹³C NMR : Assign peaks for furan (δ 7.4–7.6 ppm), tetrahydroisoquinoline (δ 3.1–4.3 ppm), and benzamide (δ 6.8–7.2 ppm) .
  • HRMS : Confirm molecular ion [M+H]⁺ at m/z 441.08 (calculated for C₂₁H₁₆ClFN₂O₃) .
  • X-Ray Crystallography : Resolves stereochemistry of the tetrahydroisoquinoline ring .

Q. Table 2: Key NMR Assignments

Group¹H NMR (ppm)¹³C NMR (ppm)
Furan C=O-160.2
Tetrahydroisoquinoline3.1–4.3 (m)45.8, 52.1
Benzamide Cl/F-116.5 (F), 128.9 (Cl)

How do researchers resolve discrepancies between computational predictions and experimental reactivity data?

Advanced Research Focus
Discrepancies (e.g., predicted vs. observed electrophilic substitution sites) require:

Multi-Scale Modeling : Combine DFT (density functional theory) with MD (molecular dynamics) to account for solvent effects .

Validation via Isotopic Labeling : Track reaction pathways using ¹⁸O or ²H isotopes .

Error Analysis in QSPR : Adjust parameters in Quantitative Structure-Property Relationship models using experimental outliers .

What in vitro assays are recommended to evaluate its potential as a kinase inhibitor?

Q. Basic Research Focus

  • Kinase Inhibition Profiling : Use TR-FRET (time-resolved fluorescence resonance energy transfer) assays against EGFR, VEGFR, or Aurora kinases .
  • Cellular Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2, MCF-7) with IC₅₀ determination .
  • Selectivity Screening : Compare activity against non-target kinases (e.g., PKA, PKC) to assess specificity .

How should contradictory reports on biological activity be addressed?

Advanced Research Focus
Contradictions (e.g., varying IC₅₀ values across studies) may stem from:

  • Assay Variability : Differences in cell lines, serum concentrations, or incubation times.
  • Compound Purity : HPLC-UV/LC-MS validation (>95% purity) ensures reproducibility .

Q. Methodological Resolution :

  • Meta-Analysis : Aggregate data from ≥3 independent studies using standardized protocols (e.g., CLSI guidelines) .
  • Dose-Response Replication : Test the compound in parallel with a positive control (e.g., imatinib) to calibrate assay conditions .

What computational tools predict the compound’s ADMET properties?

Q. Advanced Research Focus

  • ADMET Prediction : Use SwissADME or ADMETLab 2.0 to estimate bioavailability, CYP450 interactions, and toxicity .
  • Docking Studies : AutoDock Vina or Schrödinger Suite models binding to kinase ATP pockets (PDB: 1M17, 2JDO) .

Q. Table 3: Predicted ADMET Properties

PropertyPredictionTool
Bioavailability (Oral)56%SwissADME
CYP3A4 InhibitionModerateADMETLab 2.0
hERG InhibitionLow riskSchrödinger

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